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Compound of Interest

Compound Name: LG190178

Cat. No.: B15544294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-secosteroidal Vitamin D Receptor

(VDR) ligand LG190178 and its active stereoisomer, YR301, with other prominent VDR

modulators. The information is intended to support research and development efforts in

therapeutic areas where VDR modulation is a key strategy, such as cancer, autoimmune

diseases, and osteoporosis.[1]

Executive Summary
LG190178 is a novel, non-secosteroidal ligand for the Vitamin D Receptor (VDR), a ligand-

activated transcription factor that plays a crucial role in a wide array of physiological processes,

including calcium homeostasis, immune modulation, and cell proliferation and differentiation.

The (2S,2'R)-analogue of LG190178, designated as YR301, has been identified as the major

active isomer, exhibiting potent transcriptional activity. Non-secosteroidal VDR modulators like

LG190178 are of significant interest as they may offer a therapeutic advantage by potentially

uncoupling the beneficial anti-proliferative and immunomodulatory effects of VDR activation

from the hypercalcemic side effects often associated with steroidal VDR agonists like calcitriol.

Comparative Performance Data
The following tables summarize the available quantitative data on the VDR binding affinity and

transcriptional activity of YR301 in comparison to the natural VDR ligand, calcitriol, and other

synthetic VDR modulators.
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Table 1: VDR Binding Affinity

Compound
Receptor
Source

Assay Type IC50 / Ki Reference

YR301

(LG190178

active isomer)

Rat VDR

Competitive

Radioligand

Binding Assay

Potent (Specific

value not publicly

available)

Hakamata et al.,

2008

Calcitriol

(1α,25(OH)₂D₃)

Recombinant

Human VDR

Competitive

Radioligand

Binding Assay

~0.1 - 1 nM (Ki)

(Representative

value from

multiple sources)

Paricalcitol Not Specified Not Specified
Less than

calcitriol
[2][3]

Maxacalcitol Not Specified Not Specified
Similar to

calcitriol
[3]

Note: Specific quantitative binding affinity data for YR301 is not readily available in the public

domain. The primary literature describes it as having "strong activity".

Table 2: VDR-Mediated Transcriptional Activation
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Compound Cell Line
Reporter
Gene

EC50
Emax (% of
Calcitriol)

Reference

YR301

(LG190178

active

isomer)

Not Specified Not Specified

Potent

(Specific

value not

publicly

available)

Not Specified
Hakamata et

al., 2008

Calcitriol

(1α,25(OH)₂D

₃)

Various Luciferase ~0.1 - 1 nM 100%

(Representati

ve value from

multiple

sources)

Paricalcitol Not Specified Not Specified Not Specified Not Specified

Maxacalcitol Not Specified Not Specified Not Specified Not Specified

Note: While described as having "potent transcriptional activity," specific EC50 and Emax

values for YR301 are not publicly available. Further investigation of the primary literature is

required to populate these fields.

Experimental Protocols
The validation of VDR-mediated effects of compounds like LG190178 typically involves a

series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

VDR Competitive Binding Assay
This assay is designed to determine the affinity of a test compound for the VDR by measuring

its ability to compete with a radiolabeled VDR ligand.

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration

(IC50) of a test compound for the VDR.

Materials:

Receptor Source: Purified, recombinant full-length VDR or the ligand-binding domain (LBD)

of VDR.
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Radioligand: [³H]-Calcitriol (1α,25(OH)₂[³H]D₃) with high specific activity.

Test Compound: LG190178/YR301 and other VDR modulators.

Assay Buffer: Phosphate buffer containing bovine serum albumin (BSA) and dithiothreitol

(DTT).

Separation Method: Hydroxylapatite (HAP) assay or dextran-coated charcoal (DCC) method

to separate bound from free radioligand.

Scintillation Counter: For measuring radioactivity.

Procedure:

A constant amount of VDR and [³H]-Calcitriol are incubated in the assay buffer.

Increasing concentrations of the unlabeled test compound (e.g., YR301) are added to

compete for binding to the VDR.

The mixture is incubated to reach equilibrium.

The VDR-bound radioligand is separated from the free radioligand using either the HAP or

DCC method.

The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

The IC50 value is determined by plotting the percentage of inhibition of [³H]-Calcitriol binding

against the log concentration of the test compound. The Ki value can then be calculated

using the Cheng-Prusoff equation.

VDR-Mediated Transcriptional Activation Assay
(Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate the VDR and induce the

transcription of a reporter gene.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a VDR

agonist or antagonist.
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Materials:

Cell Line: A suitable mammalian cell line (e.g., HEK293, COS-7, or a relevant cancer cell

line) that is transiently or stably transfected with:

An expression vector for the human VDR.

A reporter plasmid containing a VDR-responsive element (VDRE) upstream of a luciferase

gene (e.g., pVDRE-Luc).

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

Cell Culture Medium: Appropriate medium supplemented with charcoal-stripped fetal bovine

serum to remove endogenous steroids.

Test Compound: LG190178/YR301 and other VDR modulators.

Luciferase Assay System: Reagents for lysing the cells and detecting firefly and Renilla

luciferase activity.

Luminometer: For measuring light output.

Procedure:

Cells are seeded in multi-well plates and transfected with the VDR expression vector and the

luciferase reporter plasmids.

After an appropriate incubation period, the cells are treated with increasing concentrations of

the test compound.

The cells are incubated for a further period (e.g., 24 hours) to allow for gene transcription

and protein expression.

The cells are lysed, and the luciferase and Renilla activities are measured using a

luminometer.

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for

variations in transfection efficiency and cell number.
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The EC50 and Emax values are determined by plotting the normalized luciferase activity

against the log concentration of the test compound.

Signaling Pathways and Experimental Workflows
VDR-Mediated Genomic Signaling Pathway
The binding of a VDR ligand, such as LG190178, to the VDR initiates a cascade of molecular

events that ultimately leads to the regulation of target gene expression.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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